Biochemical Potency: Bomedemstat IC50 of 56.8 nM in a Unified Head-to-Head LSD1 Inhibitor Panel
In a comprehensive head-to-head biochemical characterization of clinical-stage LSD1 inhibitors under identical assay conditions, bomedemstat (IMG-7289) exhibited an IC50 of 56.8 nM. This potency is intermediate among clinical candidates: iadademstat (ORY-1001) is the most potent at 0.33 nM, pulrodemstat (CC-90011) at 0.66 nM, GSK-2879552 also in the double-digit nanomolar range (56.8 nM), and seclidemstat (SP-2577) is substantially less potent at 1.3 μM [1]. This head-to-head dataset, generated in a single study, provides the most reliable potency ranking for procurement decisions where biochemical potency is a primary selection criterion.
| Evidence Dimension | LSD1 biochemical inhibitory potency (IC50) |
|---|---|
| Target Compound Data | 56.8 nM |
| Comparator Or Baseline | iadademstat: 0.33 nM; pulrodemstat: 0.66 nM; GSK-2879552: ~56.8 nM; seclidemstat: 1.3 μM |
| Quantified Difference | Bomedemstat is ~172-fold less potent than iadademstat, ~86-fold less potent than pulrodemstat, equipotent to GSK-2879552, and ~23-fold more potent than seclidemstat |
| Conditions | Biochemical LSD1 inhibition assay; all compounds tested under identical conditions in a single study |
Why This Matters
For experiments requiring intermediate LSD1 inhibitory potency without the extreme potency of iadademstat or pulrodemstat (which may limit dose titration windows), bomedemstat offers a balanced potency profile.
- [1] Sacilotto N, et al. Comprehensive in Vitro Characterization of the LSD1 Small Molecule Inhibitor Class in Oncology. ACS Pharmacol Transl Sci. 2021;4(6):1818-1834. View Source
